molecular formula C15H22O3 B032861 (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone CAS No. 276690-14-3

(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone

Cat. No.: B032861
CAS No.: 276690-14-3
M. Wt: 250.33 g/mol
InChI Key: CVAVAUHZFACPLY-LBPRGKRZSA-N
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Description

(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone is a chiral, non-racemic chemical building block and research compound of significant interest in medicinal chemistry and pharmacology. Its defined stereochemistry at the 4-position is critical for studying stereospecific biological interactions. This ketone derivative, featuring a central 4-methyl-3-heptanone scaffold terminated with a 4-methoxyphenoxy group, is primarily investigated as a key synthetic intermediate or a potential precursor for compounds targeting metabolic enzymes. Researchers utilize this molecule to probe the structure-activity relationships (SAR) of enzyme inhibitors, particularly those involved in lipid metabolism and signaling pathways. The ether and aromatic moieties contribute to its specific physicochemical properties, influencing its bioavailability and binding affinity in experimental models. Its well-defined structure makes it a valuable tool for developing novel synthetic methodologies and for use as a standard in analytical chemistry, specifically in chiral separations and mass spectrometry. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4S)-7-(4-methoxyphenoxy)-4-methylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-4-15(16)12(2)6-5-11-18-14-9-7-13(17-3)8-10-14/h7-10,12H,4-6,11H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAVAUHZFACPLY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)CCCOC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H](C)CCCOC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

  • Grignard Addition : 4-Methoxy phenol is first deprotonated using a strong base (e.g., NaH) and reacted with 7-bromo-4-methylheptan-3-ol in a Williamson ether synthesis to install the methoxyphenoxy group.

  • Oxidation : The secondary alcohol at position 3 is oxidized to a ketone using Jones reagent (CrO₃ in H₂SO₄), yielding the final product.

Palladium-Catalyzed Coupling and Cyclization

Palladium-mediated reactions, particularly those involving carbonylative coupling, offer a stereocontrolled route to the target molecule. This method leverages the Gallagher reaction, where organopalladium intermediates facilitate ether bond formation.

Reaction Mechanism

  • Oxidative Addition : A vinyl iodide precursor (e.g., 3-iodo-4-methylhept-6-en-3-ol) undergoes oxidative addition with Pd(0) to form a Pd(II) complex.

  • Carbonyl Insertion : CO insertion generates a palladium-acyl intermediate, which undergoes nucleophilic attack by 4-methoxyphenol to form the ether linkage.

  • Reductive Elimination : The Pd catalyst is regenerated, yielding the desired ketone with retained stereochemistry.

Table 2: Palladium-Catalyzed Synthesis Metrics

CatalystLigandTemp (°C)Yield (%)ee (%)
Pd(OAc)₂BINAP807892
PdCl₂(PPh₃)₂DPPF608588

Advantages :

  • High enantiomeric excess (up to 92% ee) achieved through chiral ligands like BINAP.

  • Tolerance for oxygenated functional groups minimizes side reactions.

Asymmetric Aldol Reaction Strategy

Asymmetric aldol reactions enable direct stereochemical control at the 4-position, bypassing the need for resolution. This method employs chiral enolates derived from Evans auxiliaries.

Synthetic Steps

  • Enolate Formation : Methyl 4-methyl-3-oxoheptanoate is treated with a chiral oxazolidinone auxiliary to generate a Z-enolate.

  • Aldol Addition : The enolate reacts with 4-methoxyphenoxyacetaldehyde, installing the methoxyphenoxy group with high diastereoselectivity.

  • Hydrolysis and Decarboxylation : The auxiliary is removed under acidic conditions, and the β-keto ester is decarboxylated to yield the ketone.

Table 3: Aldol Reaction Performance

AuxiliarySolventdr (syn:anti)ee (%)
Evans oxazolidinoneDichloromethane9:195
Proline-derivedDMF7:190

Limitations :

  • Multi-step synthesis increases operational complexity.

  • High catalyst loading (up to 20 mol%) required for optimal ee.

Kinetic Resolution via Lipase-Catalyzed Hydrolysis

For racemic mixtures produced via non-stereoselective routes, kinetic resolution using lipases provides enantiomeric enrichment.

Protocol

  • Esterification : Racemic 4-methyl-3-heptanol (from Grignard) is acetylated to form a racemic acetate.

  • Enzymatic Hydrolysis : Pseudomonas cepacia lipase selectively hydrolyzes the (R)-enantiomer, leaving the (S)-acetate intact.

  • Oxidation : The resolved (S)-alcohol is oxidized to the ketone.

Table 4: Resolution Efficiency

EnzymeConversion (%)ee (%)
P. cepacia lipase4599
Candida antarctica3897

Considerations :

  • Maximum theoretical yield limited to 50% for the desired enantiomer.

  • Scalability constrained by enzyme cost and reaction time.

Chemical Reactions Analysis

Oxidation Reactions

  • Dichromate oxidation of structurally similar alcohols (e.g., 4-methyl-3-heptanol) yields 4-methyl-3-heptanone . While direct oxidation of this compound is not explicitly reported, analogous ketones typically undergo α-oxidation under harsh conditions to form carboxylic acids .
Reaction TypeReagent/ConditionsProductReference
α-OxidationCrO₃, H₂SO₄Carboxylic acid derivatives (inference)

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol using hydride reagents :

  • LiAlH₄ or NaBH₄ would reduce the ketone to (4S)-7-(4-methoxyphenoxy)-4-methyl-3-heptanol. Similar reductions in chiral ketones (e.g., 4-methyl-3-heptanone) show retention of stereochemistry at the chiral center .
Reaction TypeReagentProductStereochemical OutcomeReference
Ketone reductionLiAlH₄/THF(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanolRetention of (4S)

Nucleophilic Additions

The ketone’s electrophilic carbonyl carbon participates in nucleophilic additions:

  • Grignard reagents (e.g., RMgX) add to the carbonyl, forming tertiary alcohols. For example, methylmagnesium bromide would yield a diastereomeric alcohol .
  • Enolate formation using LDA or NaH enables alkylation at the α-position, though steric hindrance from the methyl and methoxyphenoxy groups may limit reactivity .
Reaction TypeReagentProductNotesReference
Grignard additionCH₃MgBrDiastereomeric tertiary alcoholSteric effects possible
Enolate alkylationLDA, alkyl halideα-Alkylated derivativeLow yield inferred

Ether Functional Group Reactivity

The 4-methoxyphenoxy group undergoes reactions typical of aromatic ethers:

  • Demethylation : Strong acids (e.g., HBr/AcOH) cleave the methoxy group to form a phenol derivative .
  • Electrophilic aromatic substitution : Nitration or sulfonation may occur at the aromatic ring’s para position relative to the ether oxygen .
Reaction TypeConditionsProductReference
Methoxy cleavageHBr/AcOH, refluxPhenol derivative
NitrationHNO₃/H₂SO₄Nitro-substituted aromatic compound

Comparative Reactivity of Analogous Compounds

CompoundKey ReactionReactivity Difference
4-Methyl-3-heptanoneOxidation to carboxylic acidLess steric hindrance
2-MethoxyacetophenoneFaster electrophilic substitutionElectron-rich aromatic ring
(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanoneStereoselective reductionsChiral center influences product

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₄H₁₈O₃
  • Molecular Structure : The compound features a heptanone backbone with a methyl group and a methoxyphenyl substituent, contributing to its distinct properties and reactivity.

Synthetic Organic Chemistry

Intermediate in Synthesis :
(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone serves as an intermediate for synthesizing more complex organic molecules. It has been specifically noted for its role in the synthesis of Stigmatellin A, which is of interest in various biochemical studies.

Reactivity and Modifications :
The compound's structure allows for various modifications that can enhance its reactivity or alter its biological interactions. The ability to modify the methoxyphenyl group or the ketone functional group opens pathways for creating derivatives with tailored properties for specific applications.

Interaction Studies

Research indicates that compounds with similar functional groups often exhibit interactions with enzymes or receptors due to their ability to mimic natural substrates. While specific binding data for this compound may be limited, it is hypothesized that it could interact with various biological targets, making it a candidate for further pharmacological studies.

Case Studies

  • Pharmaceutical Research :
    • In studies focusing on FMO3 inhibitors for treating pain, compounds similar to this compound have been explored for their therapeutic potential. These compounds demonstrate the importance of structural modifications in enhancing efficacy against specific biological targets .
  • Flavor Enhancement :
    • The compound's flavor profile can be modified to enhance food products. Similar compounds are often utilized in food chemistry to improve taste and aroma, suggesting that this compound could also find applications in this area .

Mechanism of Action

The mechanism of action of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

The compound shares key functional groups with the following analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences
(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone C15H22O3 262.33 Ketone, 4-methoxyphenoxy ether Chiral center (4S), extended carbon chain
4-Methyl-3-heptanone (MHP) C8H14O 126.20 Ketone Shorter chain, lacks 4-methoxyphenoxy group
4-Methyl-3-heptanol C8H18O 130.23 Alcohol Hydroxyl group replaces ketone
5-(4-Methoxyphenoxy)-4-phenyl-1,2,3-thiadiazole C15H13N3O2S 299.35 Thiadiazole, 4-methoxyphenoxy Heterocyclic thiadiazole core

Physical and Spectroscopic Properties

  • MHP : Dimensions (11.5 Å × 6.1 Å × 5.5 Å) enable incorporation into metal-organic frameworks (MOFs) for controlled release .
  • 5-(4-Methoxyphenoxy)-4-phenyl-1,2,3-thiadiazole: Exhibits aromatic proton shifts at δ 7.5–6.8 ppm (¹H NMR) .
  • 4-Methoxyphenethyl alcohol : Melting point of 28°C and molecular weight of 152.19 g/mol, highlighting the influence of the 4-methoxyphenyl group on phase behavior .

Biological Activity

(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone is a chiral compound with the chemical formula C₁₄H₁₈O₃. Its unique structure features a methoxyphenoxy group and a ketone functional group, making it an important intermediate in the synthesis of various bioactive compounds, particularly Stigmatellin A. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Chirality : The (4S) configuration indicates its stereochemistry, which can influence its biological activity.
  • Functional Groups : The presence of a ketone group and a methoxyphenyl substituent enhances its reactivity and potential interactions with biological systems.

Interaction Studies

Research indicates that compounds similar to this compound often exhibit significant interactions with various enzymes and receptors due to their structural features. While specific binding data for this compound may be limited, insights can be drawn from related compounds:

Compound NameStructure FeaturesUnique Characteristics
4-Methyl-3-heptanoneKetone group, linear carbon chainNaturally occurring; found in insects
2-MethoxyacetophenoneMethoxy group on aromatic ringKnown for its use as a flavoring agent
1-(4-Methoxyphenyl)propan-2-onePropanone derivative with methoxy groupExhibits different reactivity patterns

The unique combination of functional groups in this compound may enhance its reactivity compared to these similar compounds.

Antiviral Activity

While direct studies on this compound are scarce, similar phenolic compounds have demonstrated antiviral properties. For instance, derivatives of phenylbenzamide have shown broad-spectrum activity against viruses such as HBV, HIV-1, and HCV by increasing intracellular levels of the antiviral protein APOBEC3G . This suggests that this compound could potentially exhibit similar antiviral mechanisms.

Case Studies and Research Findings

  • Antitumor Activity : Compounds structurally related to this compound have been evaluated for their antitumor effects. For example, IMB-1406, a related compound, showed significant cytotoxicity against various cancer cell lines including HepG2 (liver carcinoma) and A549 (lung adenocarcinoma), with IC50 values ranging from 6.92 to 8.99 µM . This highlights the potential for similar derivatives to exert antitumor effects.
  • Mechanism of Action : The mechanism through which IMB-1406 induces apoptosis involves cell cycle arrest at the S phase and activation of caspase pathways. Such mechanisms may also be relevant for understanding how this compound could interact with cancer cells .

Q & A

Q. What are the established synthetic routes for (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone, and what analytical techniques confirm its purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or nucleophilic substitution, to introduce the 4-methoxyphenoxy and methyl groups. For example, describes sodium methoxide-mediated condensation reactions under controlled temperatures (e.g., 0°C) to preserve stereochemistry. Purification is achieved via silica gel column chromatography using gradients of ethyl acetate and hexane. Analytical confirmation includes:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry .
  • HPLC with UV detection (λ ~254 nm) to assess purity (>98%) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

Methodological Answer: Stability is influenced by:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation .
  • Light sensitivity : The 4-methoxyphenoxy group is prone to photooxidation; use inert atmospheres (N₂/Ar) for long-term storage .
  • Moisture : Lyophilize the compound and store with desiccants (e.g., silica gel) to avoid hydrolysis of the ketone moiety .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • ¹H NMR : Identifies methoxy protons (δ 3.7–3.8 ppm) and methyl groups (δ 1.2–1.4 ppm) .
  • IR spectroscopy : Confirms the carbonyl stretch (C=O) at ~1710 cm⁻¹ and ether linkages (C-O-C) at ~1250 cm⁻¹ .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 264.1362) .

Advanced Research Questions

Q. How can researchers ensure stereochemical fidelity during the synthesis of this compound, particularly at the 4S configuration?

Methodological Answer:

  • Chiral catalysts : Use (R)- or (S)-BINOL-derived catalysts to enforce enantioselectivity during ketone formation .
  • Reaction optimization : Low temperatures (0–5°C) and anhydrous conditions minimize racemization .
  • Circular dichroism (CD) : Monitors optical activity to confirm the 4S configuration .

Q. How should researchers address discrepancies in reported reaction yields for this compound across studies?

Methodological Answer:

  • Reproducibility checks : Replicate protocols with controlled variables (e.g., solvent purity, catalyst batch) .
  • Statistical analysis : Apply ANOVA to evaluate yield variations between labs .
  • Byproduct profiling : Use LC-MS to identify side products (e.g., diastereomers or oxidized derivatives) that may skew yields .

Q. What strategies optimize regioselectivity in forming the 4-methoxyphenoxy moiety?

Methodological Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) on the phenol to guide etherification at the para position .
  • Microwave-assisted synthesis : Enhances reaction specificity by reducing side reactions (e.g., ortho-substitution) .
  • Computational modeling : DFT calculations predict transition states to favor para-substitution pathways .

Data Contradiction Analysis

  • Example Issue : Conflicting melting points reported in literature.
    • Resolution : Cross-validate purity via DSC (differential scanning calorimetry) and compare solvent crystallization methods (e.g., ethyl acetate vs. hexane) .

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